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Compound of Interest

Compound Name: 4-(2-Methoxyethyl)morpholine

Cat. No.: B156078

Disclaimer: This document provides a technical guide to the synthesis and characterization of
4-(2-Methoxyethyl)morpholine based on established chemical principles and data from
analogous compounds. As of the time of writing, a specific, detailed experimental protocol and
complete characterization data for this compound are not readily available in the public domain.
Therefore, the experimental procedures and spectral data presented herein are illustrative and
should be adapted and verified by researchers.

Introduction

4-(2-Methoxyethyl)morpholine is a tertiary amine featuring a morpholine ring substituted with
a 2-methoxyethyl group. The morpholine scaffold is a privileged structure in medicinal
chemistry, often imparting favorable physicochemical properties such as improved aqueous
solubility and metabolic stability. The methoxyethyl substituent can influence the compound's
polarity, hydrogen bonding capacity, and steric profile, making it a molecule of interest for
researchers in drug discovery and materials science. This guide outlines two common and
reliable synthetic routes for the preparation of 4-(2-Methoxyethyl)morpholine: N-alkylation
and reductive amination. It also presents its known physical properties and predicted
spectroscopic data to aid in its characterization.

Physicochemical Properties

The known physical and chemical properties of 4-(2-Methoxyethyl)morpholine are
summarized in the table below.[1][2]

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b156078?utm_src=pdf-interest
https://www.benchchem.com/product/b156078?utm_src=pdf-body
https://www.benchchem.com/product/b156078?utm_src=pdf-body
https://www.benchchem.com/product/b156078?utm_src=pdf-body
https://www.benchchem.com/product/b156078?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/82460
https://cdxapps.epa.gov/oms-substance-registry-services/substance-details/169466
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156078?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value

Molecular Formula C7H1sNO:2

Molecular Weight 145.20 g/mol

CAS Number 10220-23-2

Appearance Liquid

Boiling Point 104-105.8 °C (at 44 Torr)
SMILES COCCN1ccoccel

InChl=1S/C7H15N0O2/c1-9-5-2-8-3-6-10-7-4-
8/h2-7H2,1H3

InChl

Synthetic Pathways

Two plausible and widely used methods for the synthesis of 4-(2-Methoxyethyl)morpholine
are detailed below.

N-Alkylation of Morpholine

This method involves the direct alkylation of the secondary amine of morpholine with a suitable
2-methoxyethyl halide (e.g., 1-bromo-2-methoxyethane or 1-chloro-2-methoxyethane) in the
presence of a base. The base is necessary to neutralize the hydrohalic acid formed during the
reaction.

o To a solution of morpholine (1.0 equivalent) in a suitable polar aprotic solvent such as
acetonitrile or dimethylformamide (DMF), add a base such as potassium carbonate (K2COs3,
1.5 equivalents) or triethylamine (TEA, 1.2 equivalents).

 To this stirred suspension, add 1-bromo-2-methoxyethane (1.1 equivalents) dropwise at
room temperature.

e Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer
chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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e Upon completion, cool the reaction mixture to room temperature and filter to remove the
inorganic salts.

o Concentrate the filtrate under reduced pressure to remove the solvent.

o Dissolve the residue in a suitable organic solvent such as ethyl acetate and wash with water
to remove any remaining salts and unreacted morpholine.

» Dry the organic layer over anhydrous sodium sulfate (Na=S0Oa), filter, and concentrate under
reduced pressure to yield the crude product.

 Purify the crude product by vacuum distillation or column chromatography on silica gel to
afford pure 4-(2-Methoxyethyl)morpholine.
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N-Alkylation Synthesis Workflow

Reductive Amination

This alternative route involves the reaction of morpholine with 2-methoxyacetaldehyde in the
presence of a reducing agent. This two-step, one-pot process first forms an iminium ion
intermediate, which is then reduced in situ to the desired tertiary amine.

e To a solution of morpholine (1.0 equivalent) in a suitable solvent such as methanol or
dichloromethane (DCM), add 2-methoxyacetaldehyde (1.1 equivalents).

 Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium
ion intermediate.
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» Cool the reaction mixture to 0 °C and add a mild reducing agent such as sodium
triacetoxyborohydride (NaBH(OAC)s, 1.5 equivalents) or sodium cyanoborohydride
(NaBHsCN, 1.5 equivalents) portion-wise.

 Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction
progress by TLC or GC-MS.

» Upon completion, quench the reaction by the slow addition of a saturated aqueous solution
of sodium bicarbonate (NaHCO3).

o Extract the product with an organic solvent such as ethyl acetate.

o Combine the organic layers, wash with brine, dry over anhydrous NazSOa, filter, and
concentrate under reduced pressure.

 Purify the crude product by vacuum distillation or column chromatography on silica gel to
afford pure 4-(2-Methoxyethyl)morpholine.
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Reductive Amination Synthesis Workflow

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 4-(2-
Methoxyethyl)morpholine. The following are predicted spectroscopic data based on the
analysis of structurally similar compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted *H NMR Spectral Data (CDCls, 400 MHz):

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~3.70 t,J=4.5Hz 4H O(CHz2)2N
~3.50 t,J=55Hz 2H MeO-CH:
~3.35 S 3H O-CHs
~2.60 t,J=55Hz 2H N-CH2-CH20Me
~2.50 t,J=45Hz 4H N(CHz)20

Predicted 3C NMR Spectral Data (CDClsz, 100 MHz):

Chemical Shift (6, ppm) Assignment
~71.0 MeO-CH:
~67.0 O(CH2)2N
~59.0 O-CHs

~57.5 N-CH2-CH20Me
~54.0 N(CH2)20

Infrared (IR) Spectroscopy

Predicted Characteristic IR Absorption Bands:

Wavenumber (cm~—2) Intensity Assignment

2950-2800 Strong C-H stretching (alkyl)

1115 Strong C-O-C stretching (ether)

1140 Strong C-N stretching (tertiary amine)
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Mass Spectrometry (MS)

For mass spectrometry analysis using a soft ionization technique like electrospray ionization
(ESI), the protonated molecule [M+H]* would be expected at m/z 146.1. Fragmentation in
MS/MS experiments would likely involve cleavage of the C-C and C-O bonds of the
methoxyethyl side chain and fragmentation of the morpholine ring. A common fragmentation
pathway for morpholine-containing compounds is the loss of a C2H4O fragment.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization
of 4-(2-Methoxyethyl)morpholine. While a specific published protocol for this compound is not
readily available, the presented N-alkylation and reductive amination methods are robust and
generally applicable for the synthesis of N-substituted morpholines. The provided
physicochemical data and predicted spectral information offer a valuable resource for
researchers to guide the synthesis, purification, and characterization of this compound in the
laboratory. It is recommended that researchers carefully optimize the reaction conditions and
confirm the identity and purity of the final product using appropriate analytical techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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